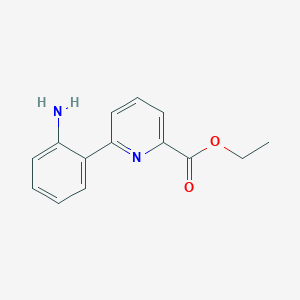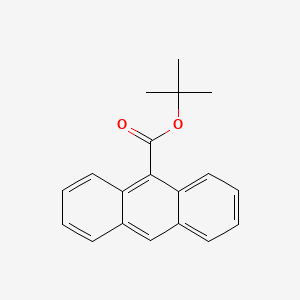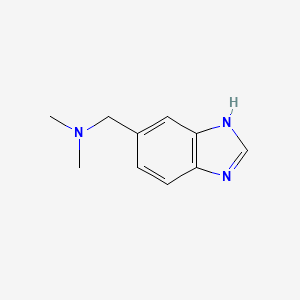
(1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazole derivatives are widely studied due to their potential applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has shown promise in several scientific research areas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine typically involves the reaction of benzimidazole derivatives with dimethylamine. One common method is the nucleophilic substitution reaction where benzimidazole is reacted with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent like ethanol or methanol and requires heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, ensuring consistent quality and yield. The reaction conditions are optimized to achieve maximum efficiency and purity.
化学反应分析
Types of Reactions
(1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, thiols; reactions are carried out in polar solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学研究应用
Chemistry
In chemistry, (1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Benzimidazole derivatives have been shown to inhibit the growth of various microorganisms, making them valuable in the development of new antibiotics and antiviral agents .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Benzimidazole derivatives are known for their anti-inflammatory, antiparasitic, and anticancer activities . This compound may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of (1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
Albendazole: A benzimidazole derivative used as an antiparasitic agent.
Mebendazole: Another antiparasitic benzimidazole derivative.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Cyclobendazole: Known for its antimicrobial properties.
Uniqueness
(1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine stands out due to its unique structure, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound for various research and industrial applications. Its potential therapeutic effects and stability further enhance its significance compared to other similar compounds.
属性
分子式 |
C10H13N3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
1-(3H-benzimidazol-5-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H13N3/c1-13(2)6-8-3-4-9-10(5-8)12-7-11-9/h3-5,7H,6H2,1-2H3,(H,11,12) |
InChI 键 |
XETLKNRQQZJOMX-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=CC2=C(C=C1)N=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


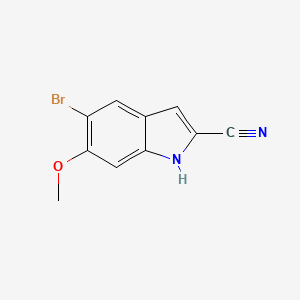

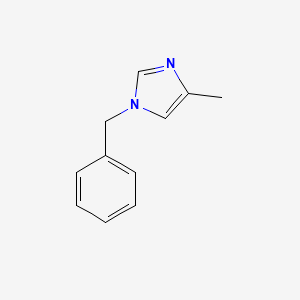


![Tert-butyl 3-[[4-(trifluoromethyl)phenyl]methyl]azetidine-1-carboxylate](/img/structure/B13938405.png)
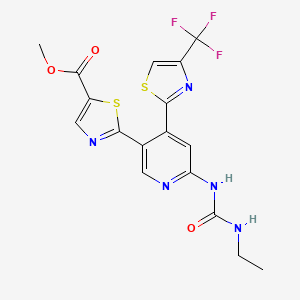
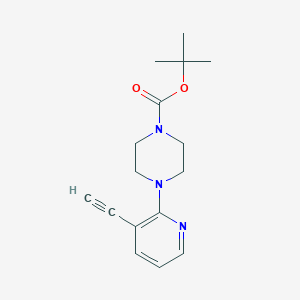
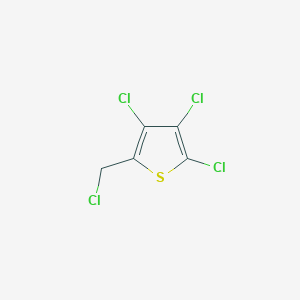
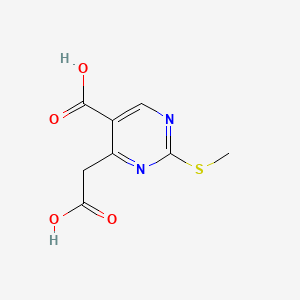
![(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)

